4-(4-hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide

Description

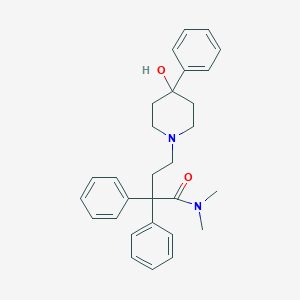

4-(4-Hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide (CAS: 37743-41-2; molecular formula: C₂₉H₃₄N₂O₂; molecular weight: 442.59 g/mol) is a structural analogue and a key impurity (designated Impurity D(EP)) of the antidiarrheal drug loperamide hydrochloride . It differs from loperamide by the substitution of the 4-chlorophenyl group on the piperidine ring with a phenyl group (Figure 1). This modification reduces its opioid receptor affinity compared to loperamide, as the chlorine atom in loperamide enhances lipophilicity and receptor binding . The compound is primarily studied in pharmaceutical quality control as a reference standard for impurity profiling .

Properties

IUPAC Name |

4-(4-hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34N2O2/c1-30(2)27(32)29(25-14-8-4-9-15-25,26-16-10-5-11-17-26)20-23-31-21-18-28(33,19-22-31)24-12-6-3-7-13-24/h3-17,33H,18-23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPNRXMADRSSLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=CC=C2)O)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37743-41-2 | |

| Record name | Loperamide hydrochloride specified impurity D [EP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037743412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | R-18936 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV79562T82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction with Bromopropionamide Derivatives

A foundational method involves alkylating 4-hydroxy-4-phenylpiperidine with α-bromopropionamide intermediates.

-

Reactants :

-

4-Hydroxy-4-phenylpiperidine (1 equiv)

-

N-Benzyl-α-bromopropionamide (1.1 equiv)

-

Base: Sodium carbonate (1.2 equiv)

-

Solvent: 2-Propanol

-

-

Conditions :

-

Reflux at 80–85°C for 18 hours.

-

Filtration and solvent removal yield the alkylated intermediate.

-

-

Reduction :

-

The intermediate is reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at reflux for 8 hours.

-

Post-reduction purification via vacuum distillation yields the secondary amine.

-

Alternative Alkylation with Bromobutanamide

A modified approach uses 4-bromo-2,2-diphenylbutanamide for direct alkylation:

-

Reactants :

-

4-Hydroxy-4-phenylpiperidine (1 equiv)

-

4-Bromo-2,2-diphenylbutanamide (1 equiv)

-

Base: DIPEA (3 equiv)

-

Solvent: Dichloromethane (DCM)

-

-

Conditions :

-

Stir at room temperature for 24 hours.

-

Hydrolysis with potassium hydroxide in tert-butanol yields the primary amide precursor.

-

Key Challenge : Slow hydrolysis rates necessitate optimized conditions to avoid side reactions.

Amide Formation via Carbodiimide Coupling

The target compound’s amide moiety is introduced through coupling reactions.

-

Reactants :

-

4-(4-Hydroxy-4-phenylpiperidin-1-yl)-2,2-diphenylbutanoic acid (1 equiv)

-

Dimethylamine hydrochloride (1.2 equiv)

-

Coupling Agent: HBTU or EDCI (1.5 equiv)

-

Base: Triethylamine (3 equiv)

-

Solvent: Dimethylformamide (DMF)

-

-

Conditions :

-

Stir at 0°C to room temperature for 12 hours.

-

Purify via silica gel chromatography (ethyl acetate/hexane).

-

Reductive Amination Approach

A one-pot reductive amination strategy is reported for streamlined synthesis:

Procedure :

-

Reactants :

-

4-Oxo-4-phenylpiperidine (1 equiv)

-

N,N-Dimethyl-2,2-diphenylbutanamide (1.2 equiv)

-

Reducing Agent: Sodium cyanoborohydride (NaBH3CN)

-

Solvent: Methanol

-

-

Conditions :

-

Stir at 60°C for 6 hours.

-

Acidic work-up (HCl) followed by neutralization yields the target compound.

-

Catalytic Hydrogenation

For industrial-scale production, catalytic hydrogenation is employed:

Procedure :

-

Reactants :

-

4-(4-Hydroxy-4-phenylpiperidin-1-yl)-2,2-diphenylbutanenitrile (1 equiv)

-

Catalyst: Palladium on carbon (Pd/C, 10 wt%)

-

Hydrogen Gas: 50 psi

-

-

Conditions :

-

Hydrogenate at 25°C for 12 hours.

-

Filter and concentrate to obtain the amine, followed by dimethylation with formaldehyde.

-

Comparative Analysis of Methods

Purification and Characterization

-

Purification : Recrystallization from ethyl acetate/petroleum ether (1:2 v/v) is standard.

-

Characterization :

Industrial-Scale Considerations

Pharmaceutical manufacturers prioritize Method 4 (Catalytic Hydrogenation) for its efficiency, though Method 1 remains prevalent in academic settings due to accessibility of reagents .

Chemical Reactions Analysis

4-(4-hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced amides or alcohols.

Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups into the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and oxidizing or reducing agents like potassium permanganate and hydrogen gas . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Analytical Chemistry

The compound serves as a certified reference material in analytical chemistry. It is utilized for the calibration of instruments and validation of analytical methods, ensuring accurate measurements in various experiments .

Biological Studies

Research indicates that this compound exhibits potential biological activities. It is being studied for its interactions with various biological targets, particularly in the context of neuropharmacology. Preliminary studies suggest it may influence neurotransmitter systems, which could have implications for drug development targeting conditions such as pain and gastrointestinal disorders .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is investigated for its role as an impurity in formulations of loperamide. Understanding its behavior and effects can aid in the development of safer and more effective medications. Studies have highlighted its significance in quality control processes to ensure the purity and consistency of pharmaceutical products .

Case Study 1: Neuropharmacological Research

A study investigated the effects of 4-(4-hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide on dopamine transporters. Results indicated a significant affinity for dopamine transporters, suggesting potential therapeutic applications for neurological disorders .

Case Study 2: Quality Control in Pharmaceuticals

In a quality control study within a pharmaceutical company, this compound was utilized to assess the purity levels of loperamide formulations. The findings underscored its importance in maintaining product integrity and compliance with regulatory standards .

Mechanism of Action

The mechanism of action of 4-(4-hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes structural and pharmacological differences between 4-(4-hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide and related compounds:

Key Structural and Functional Insights:

Role of Chlorine in Loperamide :

The 4-chlorophenyl group in loperamide enhances lipophilicity (logP = 4.55) and μ-opioid receptor binding, enabling its antidiarrheal effects via peripheral MOR activation . Its absence in this compound results in reduced receptor interaction, making it pharmacologically inert .

Piperidine vs. Piperazine Moieties :

Replacing the piperidine ring in loperamide with a piperazine moiety (e.g., 4-[4-(2-methoxyphenyl)piperazin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide) alters receptor selectivity. Piperazine derivatives exhibit higher MOR affinity due to improved hydrogen bonding and conformational flexibility .

Impact of N-Desmethylation :

N-Desmethyl loperamide (D-922) lacks a methyl group on the tertiary amine, increasing its ability to cross the blood-brain barrier. This metabolite is associated with cardiac arrhythmias at supratherapeutic doses .

Analytical Differentiation : Mass spectrometry (MS) distinguishes these compounds via fragmentation patterns. For example, loperamide shows a chlorine isotopic signature (m/z 477 and 479), while this compound lacks this feature .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(4-hydroxy-4-phenylpiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide?

- Methodology : Multi-step organic synthesis is typically required, involving:

- Piperidine core functionalization : Introduction of the hydroxy-phenyl group via nucleophilic substitution or reductive amination under inert atmospheres (e.g., argon) .

- Amide bond formation : Coupling of the piperidine intermediate with dimethylamine and diphenylacetic acid derivatives using carbodiimide-based coupling agents (e.g., DCC or EDC) .

- Optimization : Reaction temperature (e.g., reflux conditions), solvent polarity (DMF or toluene), and catalyst selection (e.g., palladium for cross-coupling) significantly impact yield and purity .

Q. How is structural confirmation achieved for this compound?

- Analytical workflow :

- NMR spectroscopy : - and -NMR identify proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm, piperidine methylene groups at δ 2.5–3.0 ppm) and carbon backbone .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated vs. observed m/z) and detects fragmentation patterns .

- Cross-validation : Compare spectral data with structurally analogous compounds (e.g., piperidine-based acetamides) to resolve ambiguities .

Advanced Research Questions

Q. How can reaction yields be optimized for the piperidine intermediate?

- Strategies :

- Catalyst screening : Evaluate palladium vs. copper catalysts for coupling reactions to minimize side products .

- Solvent effects : Test polar aprotic solvents (e.g., DMF) vs. non-polar solvents (toluene) to enhance solubility of aromatic intermediates .

- Temperature gradients : Use controlled heating (e.g., 60–80°C) to accelerate kinetics without degrading thermally sensitive groups .

- Data-driven adjustments : Replicate conditions from analogous syntheses (e.g., 79.9% yield achieved via oxalic acid crystallization in ) .

Q. What methodologies resolve contradictions in reported biological activities of structurally similar compounds?

- Case study approach :

- Purity assessment : Compare HPLC purity (>95%) across studies to rule out impurities affecting activity .

- Assay standardization : Replicate enzyme inhibition assays (e.g., kinase or receptor binding) under identical buffer conditions and pH .

- Structural analogs : Analyze substituent effects (e.g., trifluoromethyl groups in enhance metabolic stability) to explain activity disparities .

Q. How can computational modeling guide the design of derivatives with improved target affinity?

- Protocols :

- Molecular docking : Use software (e.g., AutoDock) to predict binding modes of the compound’s piperidine and diphenyl groups to target proteins (e.g., dopamine receptors) .

- QSAR studies : Corrogate electronic (e.g., logP) and steric parameters (e.g., molar refractivity) with bioactivity data from analogs .

- ADME prediction : Apply tools like SwissADME to optimize pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.